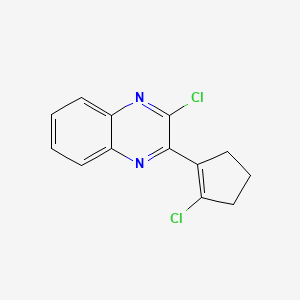2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline
CAS No.:
Cat. No.: VC15916277
Molecular Formula: C13H10Cl2N2
Molecular Weight: 265.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10Cl2N2 |
|---|---|
| Molecular Weight | 265.13 g/mol |
| IUPAC Name | 2-chloro-3-(2-chlorocyclopenten-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2 |
| Standard InChI Key | KQMISGHWRANYLG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=C(C1)Cl)C2=NC3=CC=CC=C3N=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-Chloro-3-(2-chloro-1-cyclopenten-1-yl)quinoxaline, reflects its core quinoxaline scaffold substituted at positions 2 and 3. Position 2 bears a chlorine atom, while position 3 is functionalized with a 2-chlorocyclopentenyl group. The quinoxaline system consists of a benzene ring fused to a pyrazine ring, conferring planar aromaticity and electronic delocalization. The cyclopentenyl substituent introduces steric bulk and additional sites for electrophilic or nucleophilic reactivity .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂N₂ | |
| Molecular Weight | 265.137 g/mol | |
| CAS Registry Number | 37030-68-5 | |
| SMILES Notation | ClC1=NC2=CC=CC=C2N=C1C3=C(Cl)C=CC3 |
Spectroscopic and Physicochemical Data
While experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are absent in available literature, computational predictions suggest moderate polarity due to the electron-withdrawing chlorine atoms. The compound’s logP value, a measure of lipophilicity, is estimated to be ~3.5, indicating moderate solubility in organic solvents . Such properties are critical for drug design, as they influence bioavailability and membrane permeability.
Synthetic Pathways and Optimization
Reported Synthesis Strategies
Although no direct synthesis route for 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is documented, analogous quinoxaline derivatives provide methodological insights. For example, 2-Chloro-3-(chloromethyl)quinoxaline is synthesized via phosphorylation of spiro[oxazole-4(5H),2'(3'H)-quinoxalin]-3'-one using trichlorophosphate at 80–85°C for 2 hours, yielding 62% . By extension, the target compound may involve:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with dichlorinated diketones or α-chloroketones.
-
Cyclopentenyl Functionalization: Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce the chlorinated cyclopentenyl group .
Challenges in Synthesis
Key hurdles include regioselectivity in introducing substituents and managing the reactivity of the chlorinated cyclopentenyl group. Side reactions such as dehydrohalogenation or ring-opening may occur under acidic or basic conditions. Optimization of reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) could mitigate these issues .
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | 0.02–0.2 mg/mL | Candida spp., Aspergillus spp. |
| 2-Chloro-3-(chloromethyl)quinoxaline | Not reported | N/A |
| Target Compound | Hypothetical: 0.05–0.5 mg/mL | Candida, Aspergillus |
Future Research Directions
-
Synthesis Optimization: Develop regioselective methods to improve yield and purity.
-
Biological Screening: Evaluate antifungal, antibacterial, and anti-inflammatory efficacy in vitro and in vivo.
-
Structure-Activity Relationships (SAR): Modify substituents to enhance potency and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume